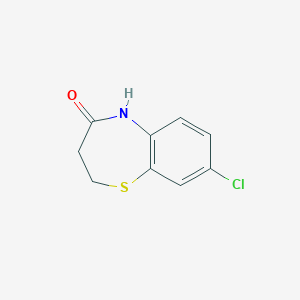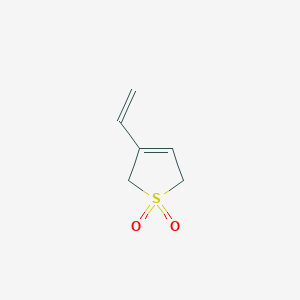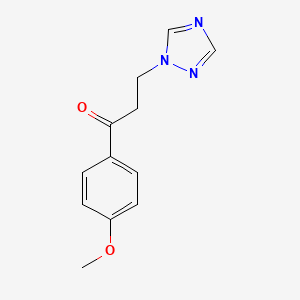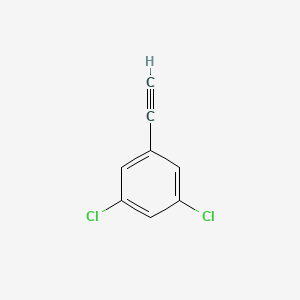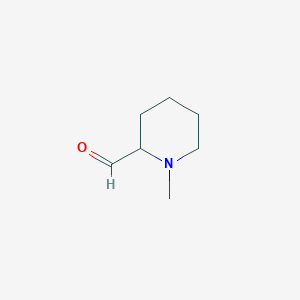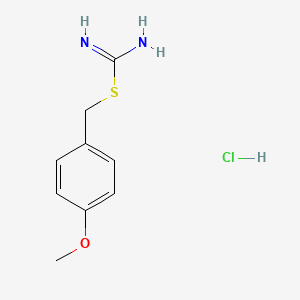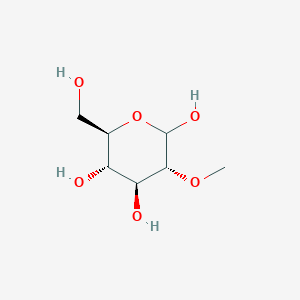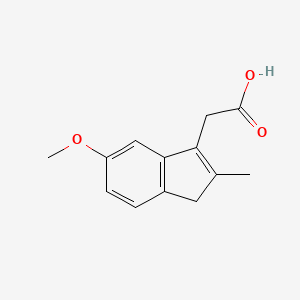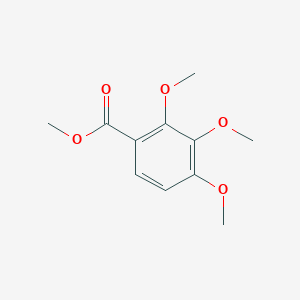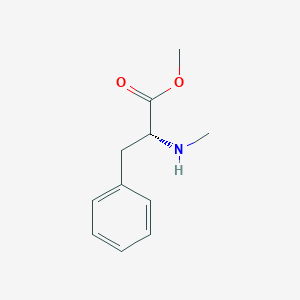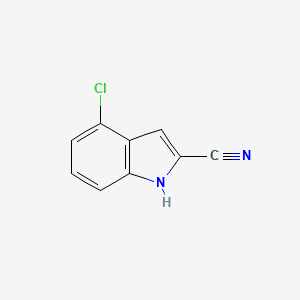
4-Chloro-1H-indole-2-carbonitrile
Übersicht
Beschreibung
4-Chloro-1H-indole-2-carbonitrile is a chemical compound with the CAS Number: 4404-11-9 . It has a molecular weight of 176.6 and its IUPAC name is 4-chloro-1H-indole-2-carbonitrile .
Synthesis Analysis
The synthesis of 4-Chloro-1H-indole-2-carbonitrile involves a reaction with isocyanuric acid in N,N-dimethyl-formamide at 0 - 20℃ for 1.5 hours in an inert atmosphere . The reaction mixture is then treated with water, stirred for 30 minutes, diluted with water, and extracted with ethyl acetate .Molecular Structure Analysis
The InChI code for 4-Chloro-1H-indole-2-carbonitrile is 1S/C9H5ClN2/c10-8-2-1-3-9-7 (8)4-6 (5-11)12-9/h1-4,12H . This indicates that the compound contains 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms.Physical And Chemical Properties Analysis
4-Chloro-1H-indole-2-carbonitrile is a solid at room temperature . The compound is sealed in dry storage at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Highly Functionalized Indoles
4-Chloro-1H-indole-2-carbonitrile: serves as a precursor in the synthesis of highly functionalized indoles. Through cross-coupling reactions, such as Sonogashira, Suzuki–Miyaura, Stille, and Heck, a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles can be produced . These compounds are key building blocks in drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals due to their potent biological activities.
Antiviral Agents
Indole derivatives, including those synthesized from 4-Chloro-1H-indole-2-carbonitrile, have been reported to exhibit antiviral activities. For instance, certain indole-2-carbonitrile derivatives have shown inhibitory activity against influenza A and other viruses, highlighting their potential as antiviral agents .
Anticancer Immunomodulators
This compound is used as a reactant for the preparation of tryptophan dioxygenase inhibitors. These inhibitors have potential as anticancer immunomodulators, which could play a significant role in cancer treatment by modulating the immune system .
Catalysis in Organic Synthesis
4-Chloro-1H-indole-2-carbonitrile is involved in catalytic reactions, such as the stereoselective preparation of γ-lactones via prolinol silyl ether catalyzed Friedel-Crafts alkylation reaction. It also participates in iridium-catalyzed borylation reactions, which are important for creating complex organic molecules .
Anti-inflammatory Applications
Indole derivatives synthesized from 4-Chloro-1H-indole-2-carbonitrile have been assessed for their COX-2 inhibitory activity and anti-inflammatory effects. These findings suggest potential applications in developing new anti-inflammatory drugs .
Biological Activity Research
The indole nucleus, which is part of 4-Chloro-1H-indole-2-carbonitrile, is found in many bioactive compounds. Research into the biological activities of indole derivatives spans across various fields, including antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This broad spectrum of biological activities makes indole derivatives a subject of intense study for new therapeutic possibilities .
Safety and Hazards
Zukünftige Richtungen
Indole derivatives, such as 4-Chloro-1H-indole-2-carbonitrile, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are frequently used in the synthesis of various organic compounds and have been found in many important synthetic drug molecules .
Wirkmechanismus
- The primary targets of 4-Chloro-1H-indole-2-carbonitrile are not explicitly mentioned in the literature I found. However, indole derivatives, in general, have been reported to interact with various receptors, including those involved in antiviral, anti-inflammatory, anticancer, and other activities .
- However, indole derivatives have been associated with various pathways, such as cell signaling, inflammation, and cell cycle regulation .
Target of Action
Biochemical Pathways
Result of Action
Eigenschaften
IUPAC Name |
4-chloro-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAFJTFFVWHCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C#N)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555570 | |
| Record name | 4-Chloro-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-indole-2-carbonitrile | |
CAS RN |
4404-11-9 | |
| Record name | 4-Chloro-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1355359.png)

